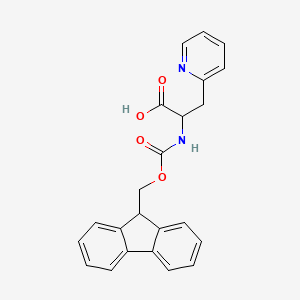
FMOC-DL-2-pyridylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMOC-DL-2-pyridylalanine is not directly mentioned in the provided papers, but the papers discuss various FMOC-protected amino acids and their synthesis, which can provide insights into the characteristics and synthetic methods that might be applicable to FMOC-DL-2-pyridylalanine. FMOC (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), which allows for the selective deprotection of amino acids under mild basic conditions without affecting the peptide chain .
Synthesis Analysis
The synthesis of FMOC-protected amino acids typically involves the introduction of the FMOC group to the amino acid's nitrogen. This can be achieved through various chemical reactions, often involving solid-phase synthesis techniques. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is described with an overall yield from L-homoserine . Similarly, the synthesis of N-Fmoc-L-p-azidotetrafluorophenylalanine was prepared from achiral starting materials using an acetamidomalonate synthesis and enzymatic resolution . The Suzuki-Miyaura cross-coupling reaction is another method used to synthesize FMOC-protected aryl/heteroaryl-substituted phenylalanines . These methods demonstrate the versatility and efficiency of FMOC chemistry in the synthesis of complex amino acids.
Molecular Structure Analysis
The molecular structure of FMOC-protected amino acids is characterized by the presence of the FMOC group, which is a bulky and aromatic moiety. This group plays a crucial role in the stability and reactivity of the amino acids during peptide synthesis. The papers provided do not directly analyze the molecular structure of FMOC-DL-2-pyridylalanine, but studies on similar FMOC-protected amino acids using techniques like FTIR spectroscopy and X-ray diffraction provide insights into their structural characteristics .
Chemical Reactions Analysis
FMOC-protected amino acids are involved in various chemical reactions, particularly in the context of peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain. The papers describe the use of FMOC chemistry in the synthesis of neoglycopeptides , photoactive peptides , and peptides containing nonhydrolyzable phosphotyrosyl mimetics . These reactions are crucial for the synthesis of peptides with specific biological functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of FMOC-protected amino acids are influenced by the FMOC group. The protective group increases the hydrophobicity of the amino acid and provides stability against various chemical conditions. The self-assembly mechanism of Fmoc-diphenylalanine, for example, induces apparent pKa shifts, which are important for understanding the behavior of these molecules in different pH environments . The solubility, stability, and reactivity of these compounds are essential for their use in peptide synthesis, as demonstrated by the synthesis of various peptides and polyamides .
科学的研究の応用
1. Self-Assembly and Structural Formation
FMOC-DL-2-pyridylalanine and its derivatives show significant self-assembly properties, which are crucial for the formation of various structures. For instance, the self-assembly process of Fmoc-diphenylalanine (Fmoc-FF) leads to the formation of fibrils consisting of antiparallel beta-sheets. This process is influenced by pH levels and results in apparent pKa shifts, leading to significant structural changes at different pH values. These changes include the transition from flexible fibrils forming a weak hydrogel at high pH to non-gelling flat rigid ribbons at intermediate pH values (Tang et al., 2009).
2. Antibacterial and Anti-inflammatory Applications
FMOC-DL-2-pyridylalanine derivatives have been explored for their potential antibacterial and anti-inflammatory applications. A new class of antibacterial hydrogelators based on anti-inflammatory N-fluorenyl-9-methoxycarbonyl (Fmoc) amino acid/peptides functionalized cationic amphiphiles has been reported. These hydrogelators demonstrate efficient antibacterial activity against both Gram-positive and Gram-negative bacteria, offering promising advancements in biomedical materials for antibacterial and anti-inflammatory purposes (Debnath et al., 2010).
3. Enhanced Nanoassembly for Biomedical Materials
FMOC-DL-2-pyridylalanine derivatives contribute to the advancement of peptide- and amino-acid-based nanotechnology. The development of nanoassemblies using Fmoc-decorated self-assembling building blocks has shown substantial antibacterial effects and has been integrated into resin-based composites for biomedical applications. These composites inhibit bacterial growth without affecting mammalian cell lines and maintain mechanical and optical properties due to the low dosage required for antibacterial activity (Schnaider et al., 2019).
4. Tuning Optical Properties through Self-Assembly
The self-assembly of Fmoc-modified 5-aminopentanoic acid (Fmoc-5) can form structures that significantly modulate the optical properties of the Fmoc group. These properties are influenced by pH-dependent self-assembly, leading to the formation of different structures like plate-like crystals and nanovesicles at varying pH levels, which in turn exhibit distinct fluorescent emission peaks and absorbance profiles (Tao et al., 2015).
5. Fabrication of Functional Materials
FMOC-DL-2-pyridylalanine and its derivatives are used as bio-inspired building blocks for the fabrication of functional materials. The self-organization of Fmoc-modified amino acids and short peptides leads to applications in diverse fields such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This versatility stems from the hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks in various configurations (Tao et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)
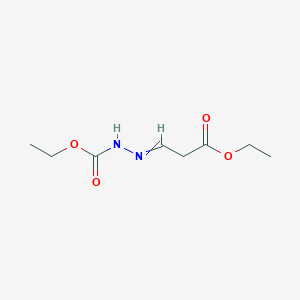
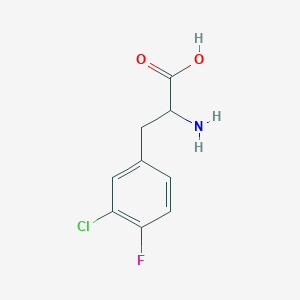

![2-[5-(4-Fluorobenzoyl)-2-thienyl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B1308045.png)
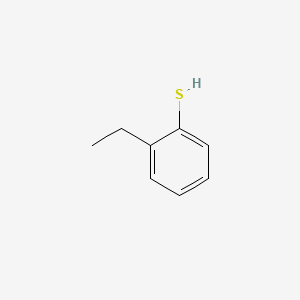
![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)


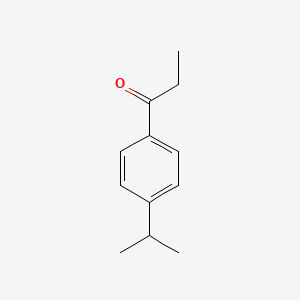
![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)
![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)